N,N'-bis(3-fluorophenyl)benzene-1,2-dicarboxamide
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Overview
Description
N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two fluorophenyl groups attached to a benzene-1,2-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide typically involves the reaction of 3-fluoroaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-fluorophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(3-fluorophenyl)benzene-1,3-dicarboxamide
- N,N’-bis(2,3-dihydroxypropyl)-isophthalamide
Uniqueness
N,N’-bis(3-fluorophenyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the fluorophenyl groups and the benzene-1,2-dicarboxamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H14F2N2O2 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-N,2-N-bis(3-fluorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14F2N2O2/c21-13-5-3-7-15(11-13)23-19(25)17-9-1-2-10-18(17)20(26)24-16-8-4-6-14(22)12-16/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
XYGQXLKJCGRXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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